Methyl 3-phenylbutanoate Methyl 3-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 3461-39-0
VCID: VC3900337
InChI: InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
SMILES: CC(CC(=O)OC)C1=CC=CC=C1
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Methyl 3-phenylbutanoate

CAS No.: 3461-39-0

Cat. No.: VC3900337

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-phenylbutanoate - 3461-39-0

Specification

CAS No. 3461-39-0
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name methyl 3-phenylbutanoate
Standard InChI InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Standard InChI Key DSWKGCIHFICHAC-UHFFFAOYSA-N
SMILES CC(CC(=O)OC)C1=CC=CC=C1
Canonical SMILES CC(CC(=O)OC)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-phenylbutanoate consists of a four-carbon butanoate chain esterified with a methyl group at the terminal carboxylate. The phenyl ring is attached to the third carbon of the butanoate backbone, creating a branched structure. The compound’s IUPAC name, methyl 3-phenylbutanoate, reflects this substitution pattern . Key structural features include:

  • Ester functional group: The –COOCH3_3 moiety at position 1, which influences polarity and reactivity.

  • Phenyl substituent: Aromatic ring at position 3, contributing to steric bulk and lipophilicity.

The 3D conformational analysis reveals that the phenyl group adopts a gauche orientation relative to the ester group, minimizing steric hindrance . This spatial arrangement has been validated through computational modeling and X-ray crystallography of analogous compounds .

Physicochemical Properties

Data from PubChem and ChemSpider provide the following properties :

PropertyValue
Molecular FormulaC11_{11}H14_{14}O2_2
Molecular Weight178.23 g/mol
Boiling Point245–247°C (estimated)
Density1.04 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, ether)

The compound’s low water solubility and moderate volatility make it suitable for applications in non-aqueous systems, such as fragrance formulations .

Synthesis and Manufacturing

Conventional Esterification Routes

The most straightforward synthesis involves the acid-catalyzed esterification of 3-phenylbutanoic acid with methanol:
3-Phenylbutanoic acid+CH3OHH+Methyl 3-phenylbutanoate+H2O\text{3-Phenylbutanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3-phenylbutanoate} + \text{H}_2\text{O}
This method typically employs sulfuric acid as a catalyst and achieves yields of 70–85% under reflux conditions .

Advanced Catalytic Methods

Recent patents describe enantioselective syntheses using rhodium-catalyzed asymmetric reductive aldol reactions. For example, RhCl(PPh3_3)3_3 with chiral ligands induces >90% enantiomeric excess in related β-phenyl esters . Such approaches are critical for pharmaceutical applications requiring stereochemical purity.

A comparative analysis of synthetic methods reveals:

MethodCatalystYield (%)Purity (%)
Acid-catalyzedH2_2SO4_47895
Rhodium-catalyzedRhCl(PPh3_3)3_39299

The rhodium-mediated process, while costlier, minimizes byproducts and enhances stereocontrol .

Analytical Characterization and Challenges

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of methyl 3-phenylbutanoate is complicated by thermal decomposition. At injector temperatures >250°C, the ester undergoes partial decarbonylation to form phenylacetone (P2P), a known precursor to amphetamines . Derivatization with methoxime reagents stabilizes the molecule, enabling accurate quantification . Key spectral features include:

  • Base peak: m/z 91 (tropylium ion from phenyl ring cleavage).

  • Molecular ion: m/z 178 (low abundance due to fragmentation).

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, CDCl3_3):

  • δ 1.85 (m, 2H, CH2_2),

  • δ 2.35 (t, 2H, COOCH3_3-adjacent CH2_2),

  • δ 3.65 (s, 3H, OCH3_3),

  • δ 7.25–7.40 (m, 5H, aromatic H).

13^{13}C NMR confirms the ester carbonyl at δ 171.2 ppm and the quaternary phenyl-bearing carbon at δ 45.6 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methyl 3-phenylbutanoate serves as a precursor to 4-amino-3-phenylbutyric acid, a key intermediate in the synthesis of mirtazapine (an antidepressant) . The patented route involves:

  • Condensation with methyl acetoacetate,

  • Alkaline decarbonylation,

  • Dehydration to form glutaric anhydride derivatives .

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